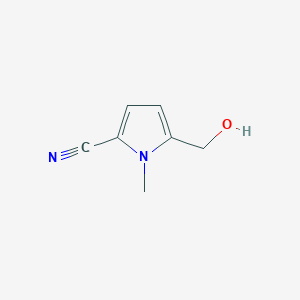
4-Hydrazinylquinolin-2(1H)-one
Vue d'ensemble
Description
“4-Hydrazinylquinolin-2(1H)-one” is a chemical compound that has been studied in the field of organic chemistry . It is a key component in the synthesis of a novel series of 1,2-dihydroquinolinhydrazonopropanoate .
Synthesis Analysis
The synthesis of 1,2-dihydroquinolinhydrazonopropanoate, which includes “this compound” as a reactant, has been achieved through a reaction between hydrazinylquinolinones and ethyl propiolate in ethanol under refluxing temperature .Molecular Structure Analysis
The molecular structure of the compounds synthesized from “this compound” has been determined via X-ray structure analyses . The E-configuration for all obtained products was confirmed via X-ray structure .Chemical Reactions Analysis
The chemical reaction involving “this compound” and ethyl propiolate in ethanol under refluxing temperature leads to the formation of 1,2-dihydroquinolinhydrazonopropanoate .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives have been confirmed using various spectroscopic techniques such as FTIR, NMR spectrums, as well as mass spectrometry tools .Applications De Recherche Scientifique
Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones
A study by Mostafa et al. (2022) explored the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline derivatives using 4-hydrazinylquinolin-2(1H)-one. This process involved autoxidation and was characterized using various analytical methods including IR, NMR, and X-ray structure analysis. The study discussed the reaction mechanism in detail, contributing to the field of organic synthesis (Mostafa et al., 2022).
Synthesis of Substituted Quinolinones
Ismail et al. (2000) described the synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue. They explored nucleophilic substitution reactions of the 4-chloro group to produce various substituted 2-quinolinones and quinolinethiones, showcasing the versatility of quinolinones in synthetic chemistry (Ismail et al., 2000).
Antimycobacterial Activity
Salve et al. (2017) developed a synthesis protocol for anthranilamide Schiff bases bearing 4-aminoquinoline moiety, which showed significant antimycobacterial activity against Mycobacterium tuberculosis. Their study highlighted the potential of these compounds in medicinal chemistry, particularly for tuberculosis treatment (Salve et al., 2017).
Hydrogen-Bond Donor Catalysts in Asymmetric Organocatalysis
Inokuma et al. (2011) developed hydrogen-bond donor catalysts bearing a 2-aminoquinazolin-4-(1H)-one skeleton. These catalysts were used in the highly enantioselective hydrazination of 1,3-dicarbonyl compounds, demonstrating the utility of these compounds in asymmetric synthesis (Inokuma et al., 2011).
Novel 4-Pyrazolylquinolinone Derivatives
Abass (2000) reported the synthesis of novel 4-pyrazolylquinolinone derivatives from 4-hydrazino-1-methyl-2(1H)quinolinone. These derivatives were synthesized through reactions with various agents, expanding the range of quinolinone derivatives in chemical research (Abass, 2000).
Synthesis of 3-Arylideneaminoquinazolin-4(1H)-one Derivatives
Wang et al. (2011) described the combinatorial synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives. This method utilized ionic liquids and iodine catalysts, offering a novel approach to the synthesis of quinazolinone derivatives (Wang et al., 2011).
Propriétés
IUPAC Name |
4-hydrazinyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-8-5-9(13)11-7-4-2-1-3-6(7)8/h1-5H,10H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHSKJJZSLFYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571973 | |
| Record name | 4-Hydrazinylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206116-81-6 | |
| Record name | 4-Hydrazinylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3049351.png)





![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-](/img/structure/B3049364.png)




